molecular formula C10H16N2O2 B8683058 1-((6-Aminopyridin-2-YL)methoxy)-2-methylpropan-2-OL

1-((6-Aminopyridin-2-YL)methoxy)-2-methylpropan-2-OL

Cat. No. B8683058
M. Wt: 196.25 g/mol
InChI Key: IWWBLUSBDUTMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216173B2

Procedure details

To a solution of benzyl {6-[(2-hydroxy-2-methylpropoxy)methyl]pyridin-2-yl}carbamate (368 mg, 1.11 mmol) in methanol (11 mL) was added palladium on carbon (10% w/w, 119 mg, 1.11 mmol). A hydrogen balloon was fitted on top of the flask and the flask was evacuated and then backfilled with hydrogen. The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through CELITE, and the CELITE was washed with methanol. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel chromatography (0-12% methanol/DCM, linear gradient) to afford 1-[(6-aminopyridin-2-yl)methoxy]-2-methylpropan-2-ol. MS ESI calc'd. for C10H17N2O2 [M+H]+ 197. found 197. 1H NMR (500 MHz, CDCl3) δ 7.42 (t, J=7.8 Hz, 1H), 6.69 (d, J=7.3 Hz, 1H), 6.39 (d, J=8.2 Hz, 1H), 4.53 (s, 2H), 4.49 (s, 1H), 3.41 (s, 2H), 1.23 (s, 6H).
Name
benzyl {6-[(2-hydroxy-2-methylpropoxy)methyl]pyridin-2-yl}carbamate
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:24])([CH3:23])[CH2:3][O:4][CH2:5][C:6]1[N:11]=[C:10]([NH:12]C(=O)OCC2C=CC=CC=2)[CH:9]=[CH:8][CH:7]=1.[H][H]>CO.[Pd]>[NH2:12][C:10]1[N:11]=[C:6]([CH2:5][O:4][CH2:3][C:2]([CH3:24])([OH:1])[CH3:23])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
benzyl {6-[(2-hydroxy-2-methylpropoxy)methyl]pyridin-2-yl}carbamate
Quantity
368 mg
Type
reactant
Smiles
OC(COCC1=CC=CC(=N1)NC(OCC1=CC=CC=C1)=O)(C)C
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Name
Quantity
119 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was evacuated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through CELITE
WASH
Type
WASH
Details
the CELITE was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0-12% methanol/DCM, linear gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=CC(=N1)COCC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.